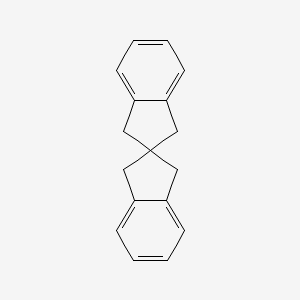
2,2'-Spirobiindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Spirobiindan is a unique organic compound characterized by its spiro-connected indane units. This compound is known for its distinctive structural features, which include two indane rings connected through a single spiro carbon atom. The molecular formula of 2,2’-Spirobiindan is C17H16, and it has a molecular weight of 220.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobiindan typically involves the cyclization of appropriate precursors. One common method is the Lewis acid-catalyzed rearrangement of 1,1’-diphenyl-2,2’-spirobiindane-1,1’-diol. This reaction involves the use of a Lewis acid, such as aluminum chloride, to facilitate the cyclization process . Another method involves the alkylation of β-ketoesters followed by cyclization with polyphosphoric acid or tin(IV) chloride .
Industrial Production Methods
Industrial production of 2,2’-Spirobiindan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobiindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirobiindan-1,1’-dione derivatives.
Reduction: Reduction reactions can convert spirobiindan-1,1’-dione back to 2,2’-Spirobiindan.
Substitution: Substitution reactions can introduce various functional groups onto the indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include spirobiindan-1,1’-dione derivatives, substituted spirobiindans, and various functionalized indane compounds .
Scientific Research Applications
2,2’-Spirobiindan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of chiral crown ethers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the medicinal properties of spirobiindan derivatives, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-Spirobiindan and its derivatives involves interactions with various molecular targets. For example, in ferroelectric liquid crystals, the compound induces spontaneous polarization by interacting with the liquid crystal host structure. This interaction is influenced by the substituents on the spirobiindan core and the conformational distribution of the molecule . In biological systems, spirobiindan derivatives may act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific functional groups and molecular structure .
Comparison with Similar Compounds
Similar Compounds
Spirobiindane: Similar in structure but lacks the specific functional groups present in 2,2’-Spirobiindan.
Spirobiindan-1,1’-dione: An oxidized form of 2,2’-Spirobiindan with different reactivity and applications.
Chiral Crown Ethers: Derived from spirobiindan diols, these compounds exhibit unique chiral recognition properties.
Uniqueness
2,2’-Spirobiindan is unique due to its spiro-connected indane units, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications. The presence of chiral centers in some derivatives further enhances its utility in asymmetric synthesis and chiral recognition studies .
Properties
CAS No. |
7156-46-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C17H16/c1-2-6-14-10-17(9-13(14)5-1)11-15-7-3-4-8-16(15)12-17/h1-8H,9-12H2 |
InChI Key |
OWTYKPVEMNTKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















